(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium
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Overview
Description
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is a complex heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium typically involves the construction of the triazolo-oxazine ring system. One common method includes the cycloamination of appropriate precursors under oxidative conditions. For instance, an environmentally benign electrochemical approach can be employed, utilizing a bromide-mediated indirect oxidation strategy to promote intramolecular C(sp2)–H cycloamination .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under mild conditions using bromide ions as mediators.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the benzyl and trichlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Bromide ions in an electrochemical setup.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted triazolo-oxazine compounds.
Scientific Research Applications
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium involves its interaction with molecular targets such as enzymes and receptors. The triazolo-oxazine ring system can bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Azolo[1,2,4]triazines: These compounds share structural similarities with triazolo-oxazines and are known for their antiviral and anticancer properties.
Triazolo[4,3-a]pyrazines: Another class of heterocyclic compounds with potential therapeutic applications.
Uniqueness
(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium is unique due to its specific substitution pattern and the presence of both triazole and oxazine rings
Properties
Molecular Formula |
C18H15Cl3N3O+ |
---|---|
Molecular Weight |
395.7 g/mol |
IUPAC Name |
(5S)-5-benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium |
InChI |
InChI=1S/C18H15Cl3N3O/c19-13-7-15(20)18(16(21)8-13)24-11-23-14(9-25-10-17(23)22-24)6-12-4-2-1-3-5-12/h1-5,7-8,11,14H,6,9-10H2/q+1/t14-/m0/s1 |
InChI Key |
IZEPRFBOGYCMBU-AWEZNQCLSA-N |
Isomeric SMILES |
C1[C@@H]([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 |
Canonical SMILES |
C1C([N+]2=CN(N=C2CO1)C3=C(C=C(C=C3Cl)Cl)Cl)CC4=CC=CC=C4 |
Origin of Product |
United States |
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